(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate
(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate
Brand Name:
Vulcanchem
CAS No.:
142469-93-0
VCID:
VC21085747
InChI:
InChI=1S/C14H22N2.C4H4O4/c1-11(2)12-5-3-6-13(9-12)16-8-4-7-14(16)10-15;5-3(6)1-2-4(7)8/h3,5-6,9,11,14H,4,7-8,10,15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES:
CC(C)C1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O
Molecular Formula:
C18H26N2O4
Molecular Weight:
334.4 g/mol
(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate
CAS No.: 142469-93-0
Cat. No.: VC21085747
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142469-93-0 |
|---|---|
| Molecular Formula | C18H26N2O4 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;[1-(3-propan-2-ylphenyl)pyrrolidin-2-yl]methanamine |
| Standard InChI | InChI=1S/C14H22N2.C4H4O4/c1-11(2)12-5-3-6-13(9-12)16-8-4-7-14(16)10-15;5-3(6)1-2-4(7)8/h3,5-6,9,11,14H,4,7-8,10,15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
| Standard InChI Key | VVYNZFASZKMXRV-WLHGVMLRSA-N |
| Isomeric SMILES | CC(C)C1=CC(=CC=C1)N2CCCC2CN.C(=C/C(=O)O)\C(=O)O |
| SMILES | CC(C)C1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | CC(C)C1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator